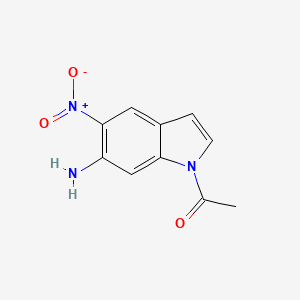

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(6-amino-5-nitroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZPXESRQLQVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646819 | |

| Record name | 1-(6-Amino-5-nitro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-09-8 | |

| Record name | 1-(6-Amino-5-nitro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone

Functional Group Interconversions at the Amino Moiety of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

The primary amino group at the C6 position is a versatile functional handle for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic properties.

Amidation and Sulfonamidation Reactions for Structural Diversification

The nucleophilic character of the 6-amino group allows for straightforward acylation and sulfonylation reactions. Treatment with various carboxylic acid derivatives (such as acyl chlorides or anhydrides) or activated carboxylic acids in the presence of a coupling agent leads to the formation of the corresponding amides. This approach is a cornerstone for building libraries of structurally diverse compounds. A modern and efficient method involves using coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates amide bond formation under mild conditions, often resulting in high purity products with minimal workup. frontiersin.org

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, hydrogen bonding capacity, and receptor interaction.

Table 1: Representative Amidation and Sulfonamidation Reactions This table is illustrative and based on general chemical principles.

| Starting Material | Reagent | Base (if applicable) | Expected Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine (B92270) | N-(1-Acetyl-5-nitro-1H-indol-6-yl)acetamide |

| This compound | Benzoic acid, COMU | DIPEA | N-(1-Acetyl-5-nitro-1H-indol-6-yl)benzamide |

| This compound | Benzenesulfonyl chloride | Triethylamine | N-(1-Acetyl-5-nitro-1H-indol-6-yl)benzenesulfonamide |

| This compound | Methanesulfonyl chloride | Pyridine | N-(1-Acetyl-5-nitro-1H-indol-6-yl)methanesulfonamide |

Reductive Amination Strategies for Derivatization of this compound

Reductive amination offers a pathway to introduce alkyl or arylalkyl groups at the amino position, forming secondary or tertiary amines. The process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. This one-pot procedure is highly efficient for generating N-alkylated derivatives.

For instance, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethylamino derivative. Using benzaldehyde (B42025) would lead to the N-benzylamino derivative, which could be further alkylated if desired.

Diazotization and Coupling Reactions for Expanded Chemical Space

The primary aromatic amine at C6 can be converted into a highly versatile diazonium salt intermediate. organic-chemistry.org This transformation is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgslideshare.net

The resulting diazonium salt is a valuable synthetic hub. It can undergo a variety of substitution reactions, collectively known as Sandmeyer or related reactions, to introduce a range of functionalities that are otherwise difficult to install directly. Furthermore, diazonium salts are electrophiles that can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form intensely colored azo compounds. slideshare.net

Table 2: Potential Diazotization-Based Transformations This table is illustrative and based on general chemical principles.

| Intermediate | Reagent | Reaction Type | Expected Product |

|---|---|---|---|

| 1-Acetyl-5-nitro-1H-indol-6-yl diazonium chloride | Copper(I) chloride (CuCl) | Sandmeyer | 1-(6-Chloro-5-nitro-1H-indol-1-yl)ethanone |

| 1-Acetyl-5-nitro-1H-indol-6-yl diazonium chloride | Copper(I) bromide (CuBr) | Sandmeyer | 1-(6-Bromo-5-nitro-1H-indol-1-yl)ethanone |

| 1-Acetyl-5-nitro-1H-indol-6-yl diazonium chloride | Copper(I) cyanide (CuCN) | Sandmeyer | 1-(1-Acetyl-5-nitro-1H-indol-6-yl)carbonitrile |

| 1-Acetyl-5-nitro-1H-indol-6-yl diazonium tetrafluoroborate | Heat (thermal decomposition) | Schiemann | 1-(6-Fluoro-5-nitro-1H-indol-1-yl)ethanone |

| 1-Acetyl-5-nitro-1H-indol-6-yl diazonium chloride | Phenol, NaOH | Azo Coupling | 1-(6-((4-Hydroxyphenyl)diazenyl)-5-nitro-1H-indol-1-yl)ethanone |

Reactions Involving the Nitro Group of this compound

The electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the indole (B1671886) ring and also serves as a precursor for other important functional groups, most notably an amine.

Selective Reduction Pathways to Amine Derivatives of this compound

The reduction of the 5-nitro group to a 5-amino group is a key transformation, yielding 1-(5,6-diamino-1H-indol-1-yl)ethanone, a valuable intermediate for constructing fused heterocyclic systems. The primary challenge is to achieve selective reduction of the nitro group without affecting other reducible functionalities, such as the indole double bond or the N-acetyl group. niscpr.res.in

A variety of reagents are available for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and effective method. wikipedia.org Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, is also widely employed. organic-chemistry.org Classical methods using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are also viable options. wikipedia.org The choice of reagent can be critical for achieving high chemoselectivity and yield. niscpr.res.inresearchgate.net For example, systems like NaBH₄ in the presence of transition metal complexes have been developed for the efficient reduction of nitroaromatics. jsynthchem.com

Table 3: Comparison of Reagents for Selective Nitro Group Reduction This table is illustrative and based on general chemical principles for aromatic nitro compounds.

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-3 atm | High yield, clean reaction | Potential for over-reduction of other groups |

| Hydrazine Hydrate, Raney Ni | Ethanol, Reflux | Good for substrates sensitive to acidic conditions | Hydrazine is toxic |

| Iron Powder, Acetic Acid | Ethanol/Water, Reflux | Inexpensive, effective | Requires acidic medium, iron sludge waste |

| Tin(II) Chloride (SnCl₂), HCl | Ethanol, 70°C | High selectivity for nitro groups | Stoichiometric amounts of metal salts required |

| Sodium Borohydride (NaBH₄), Ni(PPh₃)₄ | Ethanol, RT | Mild conditions, good functional group tolerance jsynthchem.com | Requires preparation of catalyst complex |

Nucleophilic Aromatic Substitution Investigations at the Nitro-substituted Position

The strong electron-withdrawing nature of the 5-nitro group activates the aromatic ring toward nucleophilic attack, a process known as nucleophilic aromatic substitution (SₙAr). nih.gov The nitro group directs nucleophiles to the ortho and para positions. In the case of this compound, the C4 position is ortho to the nitro group and is a potential site for substitution.

The reaction involves the attack of a nucleophile (e.g., alkoxides, thiolates, or amines) on the electron-deficient ring to form a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of a leaving group restores aromaticity. While hydrogen is not a typical leaving group, in certain systems (a Vicarious Nucleophilic Substitution or VNS reaction), it can be displaced. nih.gov More commonly, SₙAr involves the displacement of a leaving group like a halide. However, investigations could explore the displacement of the nitro group itself, which is possible with potent nucleophiles under specific conditions, leading to the introduction of a new substituent at the C5 position. mdpi.com

Indole Ring Functionalization of this compound

Functionalization of the indole ring can be directed towards either the pyrrolic C2/C3 positions or the benzenoid C4-C7 positions. The inherent reactivity of these sites is heavily modulated by the existing substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, which are highly nucleophilic heterocycles. researchgate.net The site of substitution is determined by the stability of the resulting carbocation intermediate (the sigma complex).

Reactivity and Regioselectivity:

The indole nucleus generally undergoes electrophilic attack preferentially at the C3 position of the pyrrole (B145914) ring, as this pathway preserves the aromaticity of the benzene (B151609) ring in the intermediate. researchgate.netic.ac.uk However, the substituents on this compound exert profound and competing electronic effects that influence this reactivity.

N-Acetyl Group: The acetyl group at the N1 position is electron-withdrawing by resonance, which decreases the electron density of the entire indole ring system. This deactivating effect reduces the nucleophilicity of the pyrrole ring, making EAS reactions more difficult compared to an unsubstituted indole. researchgate.net

6-Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the benzene ring via resonance. It strongly directs incoming electrophiles to the ortho (C5 and C7) and para (C2) positions. lumenlearning.comlibretexts.org

5-Nitro Group: The nitro group is one of the strongest deactivating groups, withdrawing electron density through both inductive and resonance effects. It directs incoming electrophiles to the meta positions (C2, C4, and C6). lumenlearning.comlibretexts.orgyoutube.com

The interplay of these effects determines the most probable site of substitution. The C3 position remains the most electronically favored site within the core indole system for electrophilic attack. researchgate.net On the benzene ring, the C7 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most electronically favored position on the carbocyclic ring. Conversely, the C4 position is sterically hindered and subject to the meta-directing influence of the nitro group. Given the strong deactivation of the ring by the N-acetyl and 5-nitro groups, forcing conditions would likely be required for any EAS reaction. masterorganicchemistry.comyoutube.com

| Position | Influence of 6-NH₂ (Activating) | Influence of 5-NO₂ (Deactivating) | Influence of N-Acetyl (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C2 | Para (Activating) | Meta (Deactivating) | Deactivating | Possible, but less favored than C3 |

| C3 | - | - | Deactivating | Most favored indole position, but deactivated |

| C4 | Meta | Meta (Deactivating) | Deactivating | Strongly disfavored |

| C7 | Ortho (Activating) | Meta (Deactivating) | Deactivating | Most favored benzene ring position |

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an alternative to classical EAS. chim.it These reactions often employ transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) and can exhibit high regioselectivity, frequently guided by a directing group. chim.itmdpi.com

For this compound, several C-H activation strategies could be envisioned:

N-Acetyl as a Directing Group: Amide groups can serve as directing groups in C-H activation. The N-acetyl group could potentially direct a metal catalyst to functionalize the C7 position of the indole ring.

Nitro as a Directing Group: The nitro group has been utilized as a directing group to achieve ortho-C-H functionalization on aromatic rings. rsc.org This could theoretically enable substitution at the C4 position, although this would compete with other directing influences.

Inherent Reactivity: Methods for the selective C2-arylation of indoles using ruthenium or palladium catalysts are known and rely on the intrinsic reactivity of the indole core. mdpi.comchemistryviews.org Such a reaction on the target substrate would yield a 2-substituted analog, provided the catalyst tolerates the nitro and amino functionalities.

| Methodology | Potential Site | Example Transformation | Catalyst System (Hypothetical) |

|---|---|---|---|

| Directed C-H Arylation | C7 | Attachment of a phenyl group | Pd(OAc)₂ with a suitable ligand |

| Nitro-Directed C-H Alkylation | C4 | Attachment of a methyl group | Ru-based catalyst |

| Non-Directed C-H Arylation | C2 | Attachment of a phenyl group | [RuCl₂(p-cymene)]₂ with a boronic acid chemistryviews.org |

Acetyl Group Modifications in this compound

The N-acetyl group can be chemically altered or removed, providing a route to further derivatization.

Hydrolysis: The most straightforward modification of the N-acetyl group is its complete removal via hydrolysis to yield the corresponding secondary amine, 6-amino-5-nitro-1H-indole. This deprotection reaction is typically achieved under basic conditions, for example, by treating the compound with sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution. chemijournal.comelectronicsandbooks.com The reaction rate is dependent on pH. nih.gov Acid-catalyzed hydrolysis is also possible, though basic conditions are common for N-acetylindoles. electronicsandbooks.com

Transacetylation: A less common but viable reaction is transacetylation (or transamidation), where the acetyl group is transferred from the indole nitrogen to another nucleophile, such as a primary or secondary amine. This process can generate a new amide product alongside the deacetylated 6-amino-5-nitro-1H-indole. This strategy has been demonstrated using the N-acetyl groups in chitin (B13524) to acylate various amines, suggesting its feasibility for similar substrates. frontiersin.org

The acetyl group in this compound is an N-acetyl group (an amide). The carbonyl carbon of an amide is significantly less electrophilic than that of a ketone due to resonance donation from the adjacent nitrogen atom. Consequently, it does not typically participate in condensation reactions with nucleophiles. Similarly, the protons on the acetyl's methyl group are not sufficiently acidic to be removed for aldol-type reactions.

However, if the acetyl group were located on the indole ring, for instance at the C3 position as in a hypothetical isomer 3-acetyl-6-amino-5-nitro-1H-indole, its reactivity would be entirely different. The methyl protons of a C3-acetyl group are readily deprotonated by a base, allowing for various condensation reactions: researchgate.net

Aldol-Type Condensation: Reaction with aromatic or aliphatic aldehydes in the presence of a base would yield the corresponding α,β-unsaturated ketones (chalcones).

Hydrazone Formation: Condensation with hydrazine or substituted hydrazines would readily form the corresponding hydrazone derivatives. researchgate.net

Design and Synthesis of Analogs of this compound with Modified Indole Substitution Patterns

The synthesis of analogs with different substituents on the indole core can be achieved either by building the indole ring from suitably substituted precursors or by modifying the functional groups of the parent compound.

Leimgruber-Batcho Indole Synthesis: A highly effective and widely used method for constructing substituted indoles is the Leimgruber-Batcho synthesis. wikipedia.orgpsu.edu This two-step process involves:

Condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a β-amino-nitrostyrene intermediate. wikipedia.orgresearchgate.net

Reductive cyclization of this intermediate using reagents like H₂/Pd-C, Raney Nickel, or SnCl₂ to form the indole ring. wikipedia.orgyoutube.com

This methodology allows for the synthesis of a wide array of indoles, provided the corresponding o-nitrotoluene is available. journalijar.com For example, an analog like 1-(6-chloro-5-nitro-1H-indol-1-yl)ethanone could be synthesized starting from 4-chloro-5-nitro-2-methylaniline, which would first be converted to 2-chloro-1-methyl-4,5-dinitrobenzene.

Post-Synthesis Modification: Analogs can also be generated by chemically modifying the existing functional groups of the parent indole.

Amino Group Derivatization: The 6-amino group can be readily acylated with various acyl chlorides or anhydrides, or alkylated using alkyl halides to produce a library of N-substituted derivatives.

Nitro Group Transformation: The 5-nitro group is a versatile functional handle. It can be reduced to a 5-amino group, creating a diaminoindole derivative. This newly formed amino group can then undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -F, -Cl, -Br, -I, -CN, -OH) at the C5 position.

| Strategy | Description | Example Analog | Key Reaction |

|---|---|---|---|

| Leimgruber-Batcho Synthesis | Builds the indole core from an o-nitrotoluene precursor. wikipedia.orgpsu.edu | 6-Chloro-5-nitro-1H-indole | Reductive cyclization of a nitrostyrene (B7858105) youtube.com |

| Amino Group Acylation | Modifies the 6-amino group with an acyl group. | 1-(6-Acetamido-5-nitro-1H-indol-1-yl)ethanone | Amide bond formation |

| Nitro Group Reduction & Diasotization | Converts the 5-nitro group into various other functional groups. | 1-(6-Amino-5-chloro-1H-indol-1-yl)ethanone | Sandmeyer reaction |

Click Chemistry Applications for Conjugation and Derivativation of this compound

Click chemistry represents a class of chemical reactions that are modular, highly efficient, wide in scope, and generate minimal byproducts. rsc.org These characteristics make it a powerful tool for the conjugation and derivatization of complex molecules. For this compound, the presence of a primary aromatic amine at the C6 position of the indole ring provides a key functional handle for engaging in specific types of click reactions, most notably the amino-yne click reaction.

The amino-yne reaction is a spontaneous, often catalyst-free, nucleophilic addition of an amine to an electron-deficient alkyne, such as a propiolate or ynone. mdpi.comnih.gov The non-bonding electron pair of the nitrogen atom in the amino group of this compound can attack the terminal carbon of an activated alkyne. mdpi.com This process typically occurs at room temperature and can proceed without the need for a metal catalyst, which is advantageous for applications in biological systems. mdpi.comresearchgate.net The reaction is highly regio- and stereo-selective, yielding stable β-aminoacrylate products. mdpi.com

This strategy opens a versatile platform for the conjugation of the this compound core to a wide array of other molecules or materials. For example, by reacting it with an alkyne-functionalized polymer, the indole derivative can be immobilized onto a surface. mdpi.com Similarly, conjugation to biomolecules like peptides, oligonucleotides, or drugs is feasible, enabling the development of targeted therapeutic agents or molecular probes. nih.gov The derivatization can also be used to synthesize novel compounds by introducing various substituents via the alkyne partner, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Research has shown that the amino-yne click reaction is not only efficient but can also be reversible. The resulting β-aminoacrylate bond has been found to be cleavable under specific acidic conditions (pH < 5.5), which allows for the release of the original amine. acs.org This feature is particularly valuable for designing drug delivery systems where the active compound is released in a pH-dependent manner, such as in the acidic microenvironment of tumors. researchgate.net

While aromatic amines can be less nucleophilic than their aliphatic counterparts, studies have demonstrated that the amino-yne reaction can proceed effectively, sometimes being accelerated in aqueous media, an effect known as the "on water" effect. chinesechemsoc.org

The table below illustrates a hypothetical set of reactants that could be used for the derivatization of this compound via the amino-yne click reaction, showcasing the versatility of this approach.

Table 1. Hypothetical Amino-Yne Click Reaction Partners for this compound This table is illustrative and represents potential reactants based on established amino-yne chemistry principles.

| Activated Alkyne Reactant | Potential Conjugate/Derivative Application |

|---|---|

| Ethyl propiolate | Introduction of a small ester functional group for further modification. |

| 3-Butyn-2-one | Formation of a ketone-containing derivative for subsequent oxime ligation. |

| Alkyne-PEG (Polyethylene glycol) | Conjugation to a polymer to improve solubility and pharmacokinetic properties. |

| Alkyne-modified Biotin | Labeling for affinity purification or detection assays. |

This click chemistry approach provides a robust and straightforward method for creating a library of novel derivatives and conjugates from This compound, facilitating exploration in medicinal chemistry and materials science. rsc.org

Advanced Structural and Conformational Research of 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone

Spectroscopic Investigations of Tautomerism and Isomerism in 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

Detailed spectroscopic investigations are crucial for elucidating the potential for tautomerism and isomerism in heterocyclic compounds like this compound. The presence of amino and nitro groups on the indole (B1671886) ring, along with the N-acetyl group, could theoretically lead to different conformational and potentially tautomeric forms. However, without experimental data, any discussion remains speculative.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY, HSQC) for Conformational Analysis

Advanced NMR techniques are powerful tools for determining the three-dimensional structure of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing critical information about the molecule's preferred conformation. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be instrumental in assigning the proton and carbon signals of the indole core and its substituents. Currently, there are no published studies employing these techniques for the conformational analysis of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the vibrational modes of a molecule, which are influenced by its structure and intermolecular interactions, particularly hydrogen bonding. For this compound, these techniques could probe the stretching and bending frequencies of the N-H bonds of the amino group and the N-O bonds of the nitro group, offering insights into their involvement in hydrogen bonding networks. The carbonyl stretch of the ethanone (B97240) group would also be a key diagnostic peak. The absence of such spectroscopic data in the literature prevents a detailed analysis of its hydrogen bonding patterns and conformational signatures.

Crystallographic Studies for Solid-State Conformations and Packing of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This information is fundamental for understanding polymorphism, co-crystallization potential, and other solid-state properties.

Co-crystallization Strategies with this compound

Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to form a new crystalline solid with potentially improved physicochemical properties. The amino and nitro groups of this compound could act as hydrogen bond donors and acceptors, respectively, making it a candidate for co-crystallization with various coformers. However, no studies on the co-crystallization of this specific compound have been reported.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Pseudopolymorphism relates to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. An investigation into the polymorphism and pseudopolymorphism of this compound would require extensive screening of crystallization conditions, which has not been documented in the scientific literature.

Gas-Phase Structural Analysis of this compound

Gas-phase structural analysis techniques, such as gas electron diffraction or microwave spectroscopy, provide information about the intrinsic structure of a molecule in the absence of intermolecular forces present in the solid or liquid state. Such studies on this compound would offer a valuable comparison to its condensed-phase structures, highlighting the effects of crystal packing and solvent interactions. There is currently no available data from gas-phase analyses for this compound.

Chiroptical Properties Research of Enantiopure Analogs of this compound

Chiroptical properties, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), are intrinsically linked to the three-dimensional arrangement of atoms in a chiral molecule. researchgate.net For this compound, chirality would arise if a chiral center is introduced, for instance, by substitution on the ethyl group of the ethanone moiety, leading to enantiomeric pairs.

The study of enantiopure analogs of nitroindole derivatives is crucial for understanding their interactions with biological systems, as different enantiomers can exhibit varied pharmacological activities. While direct research on the chiroptical properties of enantiopure this compound is not documented, insights can be drawn from broader studies on chiral indole derivatives and other chiral organic molecules. nih.govrsc.org

The electronic transitions of the nitroindole chromophore would be the primary contributors to the ECD spectrum. The nitro group, being a strong electron-withdrawing group, and the amino group, a strong electron-donating group, on the indole ring create significant electronic perturbations. These groups, in conjunction with the acetyl group on the indole nitrogen, would lead to a complex set of electronic transitions. In a chiral environment, these transitions would exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic ECD spectrum. The signs and magnitudes of the Cotton effects in the ECD spectrum would be exquisitely sensitive to the absolute configuration of the chiral center.

Computational methods, such as time-dependent density functional theory (TD-DFT), are powerful tools for predicting the chiroptical properties of chiral molecules. researchgate.net Such calculations on the enantiomers of a chiral analog of this compound would be invaluable in predicting their ECD and ORD spectra, and in correlating the spectral features with their absolute configurations.

Table 1: Predicted Chiroptical Properties of Enantiopure Analogs (Note: This table is predictive and based on general principles of chiroptical spectroscopy, as direct experimental data for the specific compound is unavailable.)

| Property | Predicted Observation for Enantiopure Analogs |

| Optical Rotation ([α]) | Enantiomers would exhibit equal and opposite specific rotation values at a given wavelength and temperature. The magnitude would depend on the specific chiral modification. |

| Electronic Circular Dichroism (ECD) | Mirror-image ECD spectra for the enantiomeric pair. nih.gov The spectra would likely show multiple Cotton effects corresponding to the π-π* and n-π* transitions of the nitro-amino-indole chromophore. The position and sign of these effects would be diagnostic of the stereochemistry. |

| Vibrational Circular Dichroism (VCD) | In the infrared region, VCD spectroscopy could provide detailed structural information. The amide C=O stretch of the ethanone group and the N-H and N-O stretches of the amino and nitro groups, respectively, would be expected to show VCD signals characteristic of the molecule's conformation and absolute configuration. |

Computational Chemistry and Molecular Modeling Studies of 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone

Electronic Structure Theory and Quantum Chemical Calculations for 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods provide insights into the molecular orbitals and the distribution of electron density, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), it is possible to optimize the molecular geometry and calculate various electronic properties. For this compound, DFT calculations would be instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in defining a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

In a molecule like this compound, the electron-donating amino group and the electron-withdrawing nitro and acetyl groups are expected to significantly influence the electronic distribution. The HOMO is likely to be localized on the amino group and the indole (B1671886) ring, while the LUMO would be concentrated on the nitro group. This distribution makes the molecule susceptible to specific types of reactions. For instance, a study on the closely related compound 1-(6-amino-5-nitronaphthalen-2-yl)ethanone revealed a HOMO-LUMO energy gap of 3.765 eV, suggesting a moderate level of reactivity. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 1.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.12 | Propensity to accept electrons |

Note: These values are hypothetical and based on typical ranges observed for similar nitroaromatic compounds.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a more rigorous, albeit computationally expensive, approach to studying molecular systems. These methods are particularly useful for obtaining highly accurate energies and for studying excited states.

For this compound, ab initio calculations would be employed to refine the ground state geometry and to investigate the energies and properties of its electronic excited states. This is crucial for understanding the molecule's photophysical properties, such as its UV-Vis absorption spectrum. Time-Dependent DFT (TD-DFT) is also a common method for studying excited states and predicting absorption spectra. The calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations, characteristic of aromatic systems with heteroatoms and chromophoric groups like the nitro group.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the single bonds, such as the C-N bond connecting the acetyl group to the indole nitrogen and the C-N bond of the amino group. These simulations, typically performed in a solvent box to mimic physiological or experimental conditions, can reveal the preferred conformations of the molecule and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is particularly relevant if this compound is considered a lead compound for the development of new therapeutic agents.

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules. For a series of derivatives of this compound, where substituents might be varied at different positions, a wide range of descriptors would be calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, constitutional descriptors.

3D Descriptors: Molecular volume, surface area, dipole moment, and other quantum chemical descriptors like HOMO/LUMO energies and Mulliken charges.

Studies on related nitroindole derivatives have shown that descriptors such as molecular volume, dipole moment, and atomic charges on specific atoms (e.g., C3 and C4 of the indole ring) can be crucial for their activity as efflux pump inhibitors. nih.gov Once a large pool of descriptors is generated, statistical methods like Genetic Algorithms (GA) or Partial Least Squares (PLS) are used to select a subset of descriptors that have the most significant correlation with the biological activity.

Table 2: Examples of Descriptors for QSAR Modeling of Indole Derivatives

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Shape Index (kappa2) | Describes molecular shape. |

| Geometric | Molecular Volume (Vol) | The volume occupied by the molecule. |

| Electronic | Dipole Moment (μ) | A measure of the polarity of the molecule. |

| Electronic | Mulliken Charge on C3 (QC3) | The partial charge on the C3 atom of the indole ring. |

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is essential. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data.

Common statistical parameters used for validation include:

Coefficient of Determination (R²): A measure of how well the model fits the training set data. Values closer to 1 indicate a better fit.

Leave-One-Out Cross-Validation Coefficient (Q² or R²CV): A measure of the model's internal predictive ability. A high Q² (typically > 0.5) is desirable.

External Validation (R²pred): The coefficient of determination for the test set, which assesses the model's ability to predict the activity of new, unseen compounds.

A QSAR study on 2-aryl-5-nitro-1H-indole derivatives successfully developed a model with high R² and R²CV values, indicating good predictive power. nih.gov Such a validated QSAR model for derivatives of this compound could guide the synthesis of new compounds with potentially enhanced biological activity.

Molecular Docking and Binding Affinity Predictions of this compound with Biomolecular Targets

There are no specific molecular docking studies published in the scientific literature for this compound. Such studies would be invaluable for predicting its binding affinity and interaction modes with various biological macromolecules.

No research articles were found that detail the interaction mechanisms between this compound and the active sites of any specific enzymes. To perform such an analysis, researchers would typically use molecular docking software to place the compound into the binding pocket of a target enzyme and analyze the resulting pose for potential hydrogen bonds, hydrophobic interactions, and other binding forces. Without these studies, any discussion of its enzyme inhibition potential would be purely speculative.

Similarly, there is a lack of published data on the binding mode of this compound with any known biological receptors. Receptor binding analysis would help elucidate its potential pharmacological effects, but no such studies have been made publicly available.

While related nitroindole compounds have been investigated as G-quadruplex DNA binders, no studies specifically report on the potential for this compound to interact with DNA or RNA through intercalation or groove binding. d-nb.infonih.gov The presence of the planar indole ring system, along with the nitro and amino groups, suggests that such interactions could be possible, but this has not been computationally or experimentally verified.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

No pharmacophore models derived specifically from the this compound scaffold have been published. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. Developing such a model would require a set of active compounds with this scaffold, which does not appear to be available. Consequently, no virtual screening campaigns based on a pharmacophore of this specific compound have been reported.

Reactivity and Selectivity Predictions for Derivatization of this compound

Computational studies predicting the reactivity and selectivity for derivatization of this compound are not present in the available literature. Such predictions, often made using methods like Density Functional Theory (DFT), would involve calculating parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions to identify the most likely sites for electrophilic or nucleophilic attack. This information would be crucial for synthetic chemists looking to create derivatives of this compound.

Solvent Effects on Molecular Properties and Interactions of this compound

There is no specific research detailing the influence of different solvents on the molecular properties and intermolecular interactions of this compound. Studies on solvent effects, typically employing implicit or explicit solvent models in quantum chemical calculations, are important for understanding a molecule's solubility, stability, and reaction kinetics in various environments. researchgate.net While the synthesis of related nitroindoles has been shown to be influenced by the choice of solvent, a detailed computational analysis for the target compound is absent. rsc.org

Research on Biological and Chemical Probe Applications of 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone and Its Derivatives

Mechanistic Studies of Molecular Interactions of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone with Biomolecules

No published research was identified that specifically investigates the molecular interactions between this compound and biomolecules. Therefore, detailed mechanistic data for the following subsections are not available.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

There are no specific studies available that describe the enzyme inhibition mechanisms of this compound. While various indole (B1671886) derivatives have been investigated as kinase inhibitors, research directly linking this particular compound to the inhibition of kinases, proteases, or other enzymes, including any mechanistic details, has not been found in the public domain. nih.gov

Receptor Agonism/Antagonism at the Molecular Level

Information regarding the agonistic or antagonistic effects of this compound at the molecular level is not available in current scientific literature. No studies detailing its binding affinity, efficacy, or mode of interaction with any specific receptors have been published.

Modulation of Protein-Protein Interactions

There is no available research on the role of this compound as a modulator of protein-protein interactions. The potential for this compound to either stabilize or disrupt such interactions has not been explored in any published studies.

DNA/RNA Binding Affinity and Mode of Interaction

While some substituted 5-nitroindole (B16589) scaffolds have been investigated for their ability to bind to DNA structures like G-quadruplexes, no such studies have been conducted specifically with this compound. d-nb.info Consequently, there is no data on its DNA or RNA binding affinity, sequence selectivity, or mode of interaction.

Development of Fluorescent Probes based on the Indole Scaffold of this compound

No research has been published on the development or application of fluorescent probes based on the specific this compound scaffold. The inherent spectral properties of this compound and its potential for modification to create fluorescent probes remain uninvestigated.

Applications of this compound in Chemo- and Biosensors

There are no documented applications of this compound in the field of chemo- or biosensors. Its potential utility as a recognition element or signaling component in sensor design has not been reported in the scientific literature.

Research into Preclinical Biological Mechanisms of Action of this compound (Excluding Clinical Outcomes)

Cell-Free Biochemical Assays for Target Engagement

No published studies utilizing cell-free biochemical assays to determine the molecular targets of this compound were found.

Cellular Uptake and Subcellular Localization Studies (Mechanistic Focus)

There is no available research detailing the mechanisms of cellular uptake or the subcellular localization of this compound.

Modulation of Signaling Pathways (at the Molecular Level)

No data has been published regarding the modulation of specific signaling pathways at the molecular level by this compound.

Advanced Analytical Methodologies Applied to 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone Research

High-Resolution Mass Spectrometry for Metabolite Identification of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the qualitative structural elucidation of metabolites, which is crucial in mechanistic and biotransformation studies. pharmaron.com For a compound like this compound, HRMS, particularly when coupled with liquid chromatography (LC), provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of potential metabolites.

In a hypothetical mechanistic study, the compound would be incubated in a relevant biological system (e.g., liver microsomes). The resulting mixture is then analyzed by an instrument like a Quadrupole-Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer. pharmaron.com The instrument measures the mass-to-charge ratio (m/z) of the parent compound and its metabolites with high resolution. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, and the resulting fragmentation patterns help to pinpoint the exact site of metabolic modification on the molecule. pharmaron.comnih.gov

Common metabolic transformations for a molecule containing nitro and amino groups could include reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, or further to an amine. Other potential pathways include hydroxylation of the indole (B1671886) ring or deacetylation. HRMS analysis allows for the confident identification of these biotransformation products, providing critical insights into the compound's metabolic fate. nih.govnih.govnih.gov

Table 1: Hypothetical Metabolites of this compound Identified by HRMS This table is for illustrative purposes and represents potential metabolic pathways.

| Proposed Metabolite | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Mass Shift from Parent | Metabolic Reaction |

|---|---|---|---|---|

| Parent Compound | C₁₀H₉N₃O₃ | 220.0717 | 0 | - |

| Nitro-reduced (amine) | C₁₀H₁₁N₃O | 190.0975 | -30.0 | Reduction of NO₂ to NH₂ |

| N-deacetylated | C₈H₇N₃O₃ | 194.0560 | -26.0 | Hydrolysis of ethanone (B97240) |

| Ring-hydroxylated | C₁₀H₉N₃O₄ | 236.0666 | +16.0 | Hydroxylation |

Chromatographic Separation Techniques for Purity and Isomer Analysis of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized this compound and for separating it from potential isomers or impurities. nih.gov Purity analysis ensures that a chemical sample is free from starting materials, by-products, or degradation products, which is critical for accurate biological and chemical studies.

A typical method for purity assessment involves reverse-phase HPLC (RP-HPLC). sielc.com In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. nih.govrsc.org A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, which for a nitroaromatic compound is typically in the UV or visible range. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

Isomer analysis is also crucial, as positional isomers (e.g., 1-(7-amino-5-nitro-1H-indol-1-yl)ethanone) can be formed during synthesis and may possess different chemical and biological properties. mdpi.com HPLC methods can be developed to resolve these isomers, often requiring careful optimization of the column type, mobile phase composition, and temperature to achieve baseline separation. researchgate.net

Table 2: Example HPLC Method for Purity Analysis This table represents a typical method and parameters may vary.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 350 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Excess Determination of Analogs

The molecule this compound is achiral. However, synthetic analogs that possess a stereocenter would exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they often exhibit different biological activities. Chiral chromatography is the gold standard for determining the enantiomeric excess (ee), a measure of the purity of a chiral substance. wikipedia.org Enantiomeric excess reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

This separation can be achieved by using a chiral stationary phase (CSP) in an HPLC system. CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net The ratio of the peak areas for the separated enantiomers or diastereomers allows for the precise calculation of the enantiomeric excess. bham.ac.uk

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis Involving this compound

For analyzing complex mixtures, such as environmental samples, biological fluids, or reaction mixtures, hyphenated techniques that couple a separation method with a detection method are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. uqam.ca

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is ideal for detecting and quantifying trace levels of this compound. researchgate.net In a typical LC-MS/MS analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the molecular ion of the target compound) in the first quadrupole, fragmenting it in a collision cell, and then monitoring a specific product ion in the third quadrupole. This process is highly specific and significantly reduces background noise, enabling quantification at very low concentrations (nanogram per milliliter or lower). nih.govshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly if the compound or its derivatives are volatile and thermally stable. researchgate.net For non-volatile compounds, derivatization to increase volatility may be necessary. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural identification.

Table 3: Advantages of LC-MS/MS for Complex Mixture Analysis

| Feature | Advantage |

|---|---|

| High Selectivity | MRM mode minimizes matrix interference, allowing for accurate analysis in complex samples like plasma or soil extracts. nih.gov |

| High Sensitivity | Capable of detecting compounds at parts-per-billion (ppb) or parts-per-trillion (ppt) levels. researchgate.net |

| Quantitative Accuracy | Provides precise and accurate concentration measurements over a wide dynamic range. |

| Structural Confirmation | The fragmentation pattern provides structural information, confirming the identity of the analyte. |

| Broad Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov |

Spectroelectrochemical Studies of this compound

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the structural and electronic properties of molecules as they undergo redox reactions. bohrium.com For a nitroaromatic compound like this compound, this method can provide valuable information about its electron transfer mechanisms. acs.org

In a typical experiment, cyclic voltammetry (CV) is used to apply a potential to a solution of the compound, while a UV-Vis spectrometer simultaneously records changes in the absorption spectrum. The electrochemical reduction of a nitroaromatic group is a complex, multi-electron process. acs.org The first step is often an irreversible four-electron reduction of the nitro group (–NO₂) to a hydroxylamine group (–NHOH). This can be followed by a reversible two-electron oxidation/reduction between the hydroxylamine and a nitroso group (–NO). acs.org

By monitoring the UV-Vis spectrum as the potential is scanned, the formation and disappearance of these intermediates can be observed, as each species will have a unique absorption spectrum. This allows for the identification of transient radical species and the elucidation of the redox mechanism. bohrium.com

Table 4: Potential Redox Intermediates and Spectroelectrochemical Monitoring

| Species | Redox State | Electrochemical Process | Spectroscopic Observation |

|---|---|---|---|

| R-NO₂ (Parent) | Oxidized | - | Initial UV-Vis spectrum |

| R-NO₂⁻˙ | Radical Anion | One-electron reduction | Change in absorption spectrum |

| R-NHOH | Reduced | Four-electron reduction of R-NO₂ | Appearance of new absorption bands |

Surface-Enhanced Raman Scattering (SERS) Applications for Detection and Characterization of this compound

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide a unique chemical fingerprint of an analyte, enabling its detection and characterization even at the single-molecule level. mdpi.comresearchgate.net The technique relies on the massive enhancement of the Raman signal when a molecule is adsorbed onto or very close to nanostructured metal surfaces, typically silver or gold. frontiersin.org

For this compound, SERS is a promising analytical tool. The various functional groups of the molecule are expected to interact with the metal surface, leading to a characteristic SERS spectrum. The indole ring, with its π-electron system, can adsorb flat on the surface. nih.govosti.gov The amino group (–NH₂) and the oxygen atoms of the nitro group (–NO₂) can also bind to the metal. researchgate.netnih.gov The specific orientation and binding of the molecule to the nanoparticle surface influence which vibrational modes are enhanced. researchgate.net

By analyzing the SERS spectrum, one can obtain detailed structural information. For instance, the stretching modes of the C-N, N-O, and C=C bonds, as well as the breathing mode of the indole ring, would all give rise to distinct peaks. nih.govcore.ac.uk This makes SERS a powerful method for the selective detection of the compound, potentially in complex matrices where fluorescence or other background signals might interfere with other techniques. mdpi.com

Table 5: Hypothetical SERS Band Assignments for this compound Assignments are based on typical vibrational frequencies for the functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~1610 | C=O stretch | Ethanone |

| ~1520 | Asymmetric NO₂ stretch | Nitro |

| ~1440 | CH₂/CH₃ deformation | Ethanone/Indole |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| ~1280 | C-N stretch | Amino |

| ~1010 | Indole ring breathing | Indole |

| ~830 | C-N-C stretch | Indole |

Structure Activity/property Relationship Sar/spr Studies Centered on 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone

Systematic Investigation of Substituent Effects on Reactivity of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone Derivatives

A systematic investigation into how different substituents on the this compound core affect its chemical reactivity is a fundamental aspect of understanding its potential applications. This would typically involve the synthesis of a library of analogs with varying electron-donating and electron-withdrawing groups at different positions on the indole (B1671886) ring. The reactivity of these derivatives in various chemical reactions would then be quantitatively assessed. For instance, studies on related 5-nitroindole (B16589) derivatives have explored their synthesis and subsequent reactions, such as reduction of the nitro group or functionalization at the C3 position. d-nb.info However, specific kinetic and thermodynamic data for a series of this compound derivatives are not documented in the available literature.

Impact of Structural Modifications on Molecular Recognition of this compound by Biological Targets

Understanding how structural changes to this compound influence its interaction with biological targets is crucial for drug discovery. This involves studying the binding of a series of its analogs to specific proteins or nucleic acids. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are employed to elucidate these interactions at an atomic level. nih.govrsc.orgmdpi.com While there are numerous studies on the molecular recognition of other indole derivatives by various biological targets, mdpi.comnih.gov such detailed investigations specifically for the this compound scaffold are not present in the accessible scientific literature.

Correlation of Electronic and Steric Parameters with Observed Phenomena for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of molecules with their biological activities or chemical reactivity. This involves calculating various electronic (e.g., Hammett constants, pKa) and steric (e.g., Taft parameters, molar refractivity) parameters for a series of analogs and establishing a mathematical relationship with an observed phenomenon. For other classes of heterocyclic compounds, such as isatin (B1672199) and indole derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes. nih.gov However, a specific QSAR study with a data table of electronic and steric parameters for this compound analogs is not available.

Development of Predictive Models for Chemical and Biological Behavior of this compound Derivatives

Building on SAR and QSAR data, predictive computational models can be developed to forecast the chemical and biological behavior of novel, unsynthesized derivatives of this compound. These models are invaluable in prioritizing synthetic targets and guiding drug design efforts. The development of such models requires a substantial and specific dataset of experimentally determined properties for a training set of compounds. Given the lack of such a dataset for the target compound, no predictive models have been specifically developed and validated for its derivatives.

Future Research Directions and Emerging Applications of 1 6 Amino 5 Nitro 1h Indol 1 Yl Ethanone

Integration with Artificial Intelligence and Machine Learning for Rational Design of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone Analogs

Generative models, a cornerstone of modern AI, can design novel, diverse, and synthesizable molecules from scratch that are optimized to meet a predefined target product profile. youtube.comchemanager-online.com Starting with the core structure of this compound, these models could explore a vast chemical space to generate derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. chemanager-online.com ML algorithms can be trained on existing data from related indole (B1671886) compounds to build predictive models for various properties. youtube.com These models can rapidly screen virtual libraries of potential analogs, prioritizing candidates with the highest likelihood of success for synthesis and experimental testing. nih.gov

Key applications include:

De Novo Design: Utilizing generative AI to create novel indole scaffolds based on the substitution pattern of the parent compound for specific biological targets. chemanager-online.com

Virtual Screening: Employing ML models to predict the binding affinity of virtual analogs against various protein targets, such as kinases or anti-apoptotic proteins like Bcl-2, which are known to be modulated by indole derivatives. mdpi.comnih.gov

ADMET Prediction: Using AI to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and eliminate candidates with poor drug-like properties early in the discovery process. youtube.com

Synthesis Planning: AI tools can predict plausible and efficient synthetic routes for novel, complex indole analogs, accelerating their experimental realization. chemanager-online.com

The integration of AI and ML promises to unlock the full therapeutic potential of the this compound scaffold by enabling a more rapid and data-driven approach to molecular design. mdpi.com

Potential Applications in Advanced Materials Science (e.g., Organic Semiconductors, Dyes, NLO Materials)

The unique electronic characteristics of this compound make it an intriguing candidate for applications in advanced materials science. The indole nucleus is an electron-rich heterocyclic system, and its properties can be finely tuned by substituents. The presence of a strong electron-donating group (amino, -NH2) and a strong electron-withdrawing group (nitro, -NO2) on the same aromatic ring creates a "push-pull" system. This configuration can lead to significant intramolecular charge transfer (ICT), a key phenomenon in materials for nonlinear optics (NLO) and other optoelectronic applications. nih.gov

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizability, arising from efficient ICT, are sought after for applications in photonics and optical data processing. nih.gov Aromatic compounds featuring both amino and nitro groups are known to exhibit significant NLO properties. tcichemicals.com The push-pull nature of this compound suggests it could possess a large first-order hyperpolarizability (β), a key parameter for second-order NLO materials. Theoretical studies on related compounds have shown that the presence of nitro groups can dramatically enhance NLO responses. nih.gov

Organic Semiconductors: The ability to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for developing organic semiconductors. The substituents on the indole ring of this compound would significantly influence these energy levels. Computational studies on other substituted indoles have demonstrated that such modifications alter the HOMO-LUMO gap, which is a critical factor for charge transport and electronic properties. researchgate.netchemrxiv.org This tunability suggests potential applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Dyes and Pigments: The intramolecular charge transfer within the molecule is also likely to result in strong absorption of light in the visible spectrum, making it a candidate for use as an organic dye. The specific color and photophysical properties could be further tuned by modifying the substituents on the indole core.

Below is a table summarizing the NLO properties of representative "push-pull" organic compounds, illustrating the potential of molecules with similar functional groups to the title compound.

| Compound Name | Application Area | Key Feature |

| 2-Amino-5-nitropyridine | NLO Materials | Push-pull system (amino/nitro) on a pyridine (B92270) ring. tcichemicals.com |

| 2-Methyl-4-nitroaniline | NLO Materials | Classic push-pull aniline (B41778) derivative. tcichemicals.com |

| DTS(FBTTh₂)₂-based Derivatives | NLO Materials | Non-fullerene acceptors where nitro groups enhance NLO response. nih.gov |

Exploration of Novel Biological Targets for Molecular Intervention via this compound

Indole-based structures are known to interact with a wide array of biological targets, and the specific functional groups on this compound suggest several promising avenues for therapeutic intervention. nih.govmdpi.com The exploration of its biological activity could unveil novel molecular targets or provide new modulators for established ones.

Oncogenic Targets: Research on related 5-nitroindole (B16589) scaffolds has identified potent binders of the c-Myc promoter G-quadruplex, a non-canonical DNA structure that regulates the expression of the c-Myc oncogene. nih.govd-nb.info Stabilization of this structure by small molecules can lead to the downregulation of c-Myc, which is overexpressed in many cancers. nih.gov Furthermore, other indole-based compounds have been developed as inhibitors of the anti-apoptotic protein Bcl-2, which is another key target in cancer therapy. nih.govnih.gov The this compound scaffold could be evaluated for its ability to interact with these and other cancer-related targets like tubulin or various protein kinases. mdpi.com

Neurological Receptors: Substituted indoles are foundational to neuropharmacology. For instance, various 4-nitroindole (B16737) derivatives have been synthesized and evaluated as antagonists for serotonin (B10506) receptors, such as 5-HT2A. nih.gov Additionally, other nitroindole analogs have shown high affinity and selectivity for melatoninergic MT3 binding sites. ebi.ac.uk Given these precedents, this compound and its derivatives warrant investigation for their potential activity at serotonin, melatonin, and other CNS receptors.

Inhibitors of Microbial Enzymes: The indole nucleus is a component of various antimicrobial agents. Future research could explore the potential of this compound as an inhibitor of essential bacterial or fungal enzymes.

The following table summarizes known biological targets for various substituted indole compounds, suggesting potential areas of investigation for this compound.

| Indole Scaffold Type | Biological Target | Therapeutic Area | Reference |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-Quadruplex | Oncology | nih.govd-nb.info |

| General Indole-based scaffolds | Bcl-2 Protein | Oncology | nih.govnih.gov |

| 4-Nitroindole sulfonamides | 5-HT2A Serotonin Receptor | Neurology | nih.gov |

| Bisindole compounds | HIV-1 Glycoprotein 41 | Virology | nih.govacs.org |

| N-substituted indole derivatives | Mcl-1 Protein | Oncology | nih.gov |

Rational Design of Next-Generation Indole Scaffolds Based on this compound

Rational drug design focuses on creating new molecules with improved efficacy, selectivity, and pharmacokinetic properties based on a thorough understanding of their structure-activity relationships (SAR). nih.gov The this compound structure provides a versatile starting point for designing next-generation indole-based therapeutics. researchgate.net SAR studies involve systematically modifying different parts of the molecule and assessing how these changes affect biological activity. acs.org

Key modification strategies for this scaffold could include:

Modification of the N-1 Acetyl Group: The acetyl group at the N-1 position can be replaced with various other substituents to probe its influence on target binding and cell permeability. For example, replacing it with longer alkyl chains, aromatic rings, or acidic moieties has been shown to significantly alter the activity of other N-substituted indole inhibitors. nih.gov

Bioisosteric Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group but can sometimes be associated with toxicity due to metabolic reduction. researchgate.net It could be replaced with other electron-withdrawing bioisosteres, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, to potentially retain or enhance activity while improving the safety profile.

Derivatization of the Amino Group: The amino group at the C-6 position is a key site for derivatization. It can be acylated, alkylated, or used as a handle to attach larger functional groups or linkers, enabling the creation of hybrid molecules or PROTACs.

Substitution at Other Positions: The C-2, C-3, C-4, and C-7 positions of the indole ring are available for substitution. Adding different functional groups at these sites can alter the molecule's shape, electronic properties, and interactions with biological targets. nih.govacs.org

A systematic exploration of these modifications would build a comprehensive SAR profile, guiding the design of optimized indole scaffolds with superior therapeutic potential. researchgate.net

Computational Predictive Studies for New Reactivity Patterns of this compound

Computational chemistry provides powerful tools for predicting the reactivity and electronic properties of molecules, offering insights that can guide synthetic efforts and explain experimental observations. researchgate.net Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and predicting the reactivity of organic compounds like substituted indoles. rsc.orgniscpr.res.in

For this compound, computational studies could predict:

Electron Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the electron density distribution across the molecule. researchgate.net This would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) regions, predicting sites susceptible to attack by various reagents. The amino group would be a primary nucleophilic site, while the carbon atoms of the nitro-bearing ring would be electrophilic.

Frontier Molecular Orbitals (FMOs): Analysis of the HOMO and LUMO energies and distributions can predict the molecule's behavior in pericyclic reactions and its electronic absorption properties (UV-Vis spectra). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Reaction Pathways and Mechanisms: The electrophilic character of 3-nitroindoles is well-documented, making them valuable substrates in various synthetic transformations. rsc.orgrsc.org Computational modeling could be used to explore novel reaction pathways for this compound, such as dearomatization reactions or Michael additions. rsc.orgresearchgate.net For instance, DFT could model the transition states and energy barriers for various potential reactions, predicting the most favorable products and reaction conditions.

The following table outlines the types of computational predictions that could be applied to the title compound, based on studies of similar structures.

| Computational Method | Predicted Property | Relevance | Reference |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | researchgate.net |

| DFT / Time-Dependent DFT (TD-DFT) | HOMO-LUMO Energy Gap & UV-Vis Spectra | Correlates with reactivity and optical properties. | researchgate.netresearchgate.net |

| DFT | Standard Redox Potentials | Predicts ease of oxidation/reduction, relevant for metabolism & materials science. | rsc.org |

| DFT | Reaction Thermochemistry (Heats of Formation) | Assesses thermodynamic stability and feasibility of reaction pathways. | niscpr.res.in |

These predictive studies would provide a theoretical foundation for understanding the chemical behavior of this compound, accelerating the discovery of its novel reactions and applications. researchgate.net

常见问题

Q. Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm indole backbone and substituents (e.g., amino, nitro, acetyl groups).

- MS : High-resolution ESI-MS for molecular ion validation (theoretical vs. observed m/z).

- IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

Reference Data : Cross-check with NIST Chemistry WebBook entries for analogous ethanones .

Advanced: How can computational models predict ADMET properties and binding affinity for this compound?

Q. Answer :

- ADMET Prediction : Use SWISS ADME to assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5).

- Molecular Docking : Employ AutoDock Vina or PyRx to dock into target proteins (e.g., cytochrome P450, kinases). Analyze binding poses with Discovery Studio .

Validation : Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How can discrepancies in synthetic yields between batches be resolved?

Q. Answer :

- Root Cause Analysis : Investigate variables like reagent purity, moisture content, or temperature fluctuations.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., reaction time, catalyst loading).

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .

Advanced: What mechanistic insights explain the regioselectivity of nitration and amination in this compound?

Q. Answer :

- Nitration : Directed by electron-donating groups (e.g., amino) via electrophilic aromatic substitution (EAS). Meta/para selectivity depends on steric and electronic effects.

- Amination : Reductive pathways (e.g., catalytic hydrogenation) favor primary amine formation.

Computational Support : DFT calculations (Gaussian 09) can map charge distribution and transition states .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Q. Answer :

- Standardization : Use identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).

- Collaborative Validation : Cross-reference with peer datasets or NIST’s curated spectra .

- Dynamic Effects : Consider tautomerism or pH-dependent shifts in DMSO .

Advanced: What strategies assess toxicity when limited experimental data are available?

Q. Answer :

- In Silico Tools : ProTox-II or TEST Suite for predicting LD₅₀ and organ-specific toxicity.

- Ames Test Analogs : Use Salmonella strains to evaluate mutagenicity of nitro groups.

- Extrapolation : Compare with structurally similar compounds (e.g., nitro-indoles) in PubChem Toxicity Database .

Advanced: How is this compound integrated into drug discovery pipelines?

Q. Answer :

- Target Identification : Screen against kinase or GPCR libraries via high-throughput assays.

- Lead Optimization : Modify substituents (e.g., nitro → trifluoromethyl) to enhance potency/selectivity.

- In Vivo Studies : Evaluate pharmacokinetics in rodent models, focusing on nitro-reduction metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |